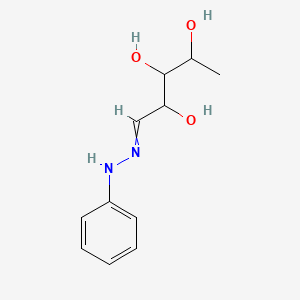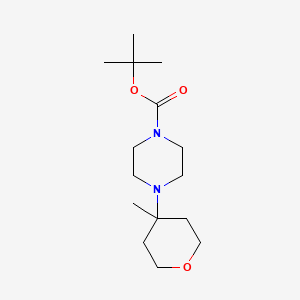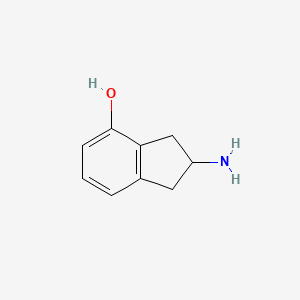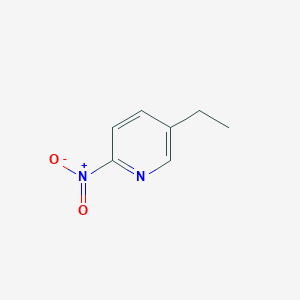
1-(1,4-Dimethylpiperazin-2-yl)ethane-1-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,4-Dimethylpiperazin-2-yl)ethane-1-thiol is a chemical compound with a unique structure that includes a piperazine ring substituted with two methyl groups and an ethane-1-thiol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,4-Dimethylpiperazin-2-yl)ethane-1-thiol typically involves the reaction of 1,4-dimethylpiperazine with ethane-1-thiol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through distillation or recrystallization to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
1-(1,4-Dimethylpiperazin-2-yl)ethane-1-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophiles like alkyl halides can react with the piperazine ring under basic conditions.
Major Products Formed
Oxidation: Disulfides are formed as major products.
Reduction: The corresponding thiol is formed.
Substitution: Substituted piperazine derivatives are formed.
Scientific Research Applications
1-(1,4-Dimethylpiperazin-2-yl)ethane-1-thiol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of various chemical products.
Mechanism of Action
The mechanism of action of 1-(1,4-Dimethylpiperazin-2-yl)ethane-1-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with proteins, affecting their function. The piperazine ring can interact with receptors or enzymes, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 1-(1,4-Dimethylpiperazin-2-yl)ethan-1-amine
- 1-(1,4-Dimethylpiperazin-2-yl)ethanone
Uniqueness
1-(1,4-Dimethylpiperazin-2-yl)ethane-1-thiol is unique due to the presence of both a thiol group and a piperazine ring, which allows it to participate in a wide range of chemical reactions and interact with various biological targets.
Properties
Molecular Formula |
C8H18N2S |
|---|---|
Molecular Weight |
174.31 g/mol |
IUPAC Name |
1-(1,4-dimethylpiperazin-2-yl)ethanethiol |
InChI |
InChI=1S/C8H18N2S/c1-7(11)8-6-9(2)4-5-10(8)3/h7-8,11H,4-6H2,1-3H3 |
InChI Key |
PTJSBWHAHVVESA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CN(CCN1C)C)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5,6-Difluoro-1,4-dihydro-2H-benzo[d][1,3]oxazin-2-one](/img/structure/B13645929.png)




![3-Propyl-3-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B13645972.png)

![Spiro[2.5]octane-5-sulfonyl chloride](/img/structure/B13645986.png)

![2-[4-(Methylsulfanyl)phenyl]propanal](/img/structure/B13645996.png)

![Ethyl 2-methyl-3H-imidazo[4,5-c]pyridine-6-carboxylate](/img/structure/B13646014.png)
